molecular formula C8H7BrN2O B13667124 (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

Cat. No.: B13667124
M. Wt: 227.06 g/mol
InChI Key: VUBAYTCVHMBCDF-UHFFFAOYSA-N
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Description

(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol typically involves the bromination of a pyrrolo[2,3-c]pyridine precursor followed by a hydroxymethylation reaction. One common method starts with the bromination of 1H-pyrrolo[2,3-c]pyridine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The resulting 5-bromo-1H-pyrrolo[2,3-c]pyridine is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of 5-substituted pyrrolo[2,3-c]pyridine derivatives.

    Oxidation: Conversion to 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.

    Reduction: Formation of 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-methyl.

Scientific Research Applications

(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The biological activity of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is primarily attributed to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-7-azaindole
  • 1H-pyrrolo[2,3-c]pyridine derivatives

Uniqueness

Compared to its analogs, (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which can be further functionalized to enhance its biological activity or modify its physicochemical properties. This makes it a versatile intermediate in the synthesis of various bioactive compounds.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

(5-bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

InChI

InChI=1S/C8H7BrN2O/c9-8-2-5-1-6(4-12)11-7(5)3-10-8/h1-3,11-12H,4H2

InChI Key

VUBAYTCVHMBCDF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=CN=C1Br)CO

Origin of Product

United States

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